Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-21-12(20)9-3-5-10(6-4-9)22-13-18-8-7-11(19-13)14(15,16)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUACGDZXFLNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidinyl Intermediate
The pyrimidine fragment, specifically 4-(trifluoromethyl)pyrimidin-2-ol or its derivatives, is typically prepared via multi-step routes involving:
Chlorination of the 2-hydroxy pyrimidine : Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is converted to ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate using phosphorus oxychloride (POCl₃) under reflux (100–120°C) with catalytic DMF. This step activates the 2-position for nucleophilic substitution.
Nucleophilic substitution at the 2-position : The 2-chloro intermediate undergoes substitution with phenolic nucleophiles such as 4-hydroxyethyl benzoate derivatives to form the ether linkage. Typical conditions involve reflux in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol and promote nucleophilic attack.
Formation of the Ether Linkage (O-Arylation)
The key step to form Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate is the coupling of the 2-chloropyrimidine with ethyl 4-hydroxybenzoate or its derivatives. Two main approaches are reported:
Nucleophilic aromatic substitution (SNAr) : The activated 2-chloropyrimidine reacts with the phenolic oxygen of ethyl 4-hydroxybenzoate under basic conditions (K₂CO₃ or sodium carbonate) in solvents like DMF or DMSO at elevated temperatures (60–100°C). This reaction proceeds via displacement of the chloride by the phenolate ion, yielding the ether product.
Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Ullmann-type) : In some cases, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used with aryl boronic acids or halides to facilitate coupling. For example, ethyl 4-(2-chloropyrimidin-4-yl)benzoate is synthesized via Suzuki coupling of 2,4-dichloropyrimidine with ethyl 4-boronate derivatives under Pd(0) catalysis, followed by substitution at the 2-position.
Detailed Reaction Conditions and Yields
Research Findings and Mechanistic Insights
Chlorination Efficiency : The use of POCl₃ with catalytic DMF is highly effective for converting the 2-hydroxy group on the pyrimidine ring to a chloro substituent, which is essential for subsequent nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the 2-chloropyrimidine, facilitating the SNAr reaction with phenolate ions. The reaction proceeds smoothly under mild to moderate heating with carbonate bases.
Avoidance of Transesterification : When using ethyl esters, solvents such as ethanol or tert-butanol are chosen to minimize transesterification side reactions. Reaction times and temperatures are optimized to prevent ester interchange.
Palladium-Catalyzed Couplings : Suzuki coupling offers an alternative pathway to construct the biaryl linkage before ether formation. However, yields are moderate (~60%), and additional purification steps are necessary to remove palladium residues.
Base Selection Impact : Potassium carbonate and sodium carbonate are commonly used bases. Potassium tert-butoxide and sodium ethoxide have also been trialed but may lead to side reactions or lower selectivity.
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pyrimidine chlorination | Electrophilic substitution | POCl₃, DMF (cat.) | Reflux 100–120°C, 4–6 h | >80% | High conversion, activates 2-position | Requires careful handling of POCl₃ |
| Ether formation via SNAr | Nucleophilic aromatic substitution | K₂CO₃, DMF, ethyl 4-hydroxybenzoate | 80°C, 12–24 h | 60–75% | Straightforward, mild conditions | Moderate yields, long reaction time |
| Suzuki coupling | Pd-catalyzed cross-coupling | Pd(PPh₃)₄, Na₂CO₃, toluene | 75–100°C, 16 h | ~60% | Enables regioselective coupling | Requires expensive catalyst, metal removal |
| Purification | Chromatography, Pd scavenging resin | Solvent extraction, resin treatment | Ambient conditions | N/A | High purity product | Additional cost and time |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid.
Scientific Research Applications
Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Pyrimidinyloxy Benzoate Esters in Agrochemicals
Several methyl and ethyl benzoate derivatives with pyrimidinyloxy substituents are widely used as herbicides and pesticides. Key examples include:
Key Insights :
Amino vs. Oxy Linkages in Pyrimidine Derivatives
Replacing the ether (-O-) linkage with an amine (-NH-) group significantly alters physicochemical properties:
Key Insights :
- The carboxylic acid group in the amino-linked compound enables salt formation, enhancing bioavailability compared to ester derivatives .
Key Insights :
- Iodine introduction increases molecular weight and may enhance halogen-bonding interactions in target binding pockets.
- Fluorine atoms on the benzene ring improve metabolic stability and modulate electron density for optimized receptor affinity .
Biological Activity
Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate, a compound featuring a trifluoromethyl group and a pyrimidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula : C₁₄H₁₁F₃N₂O₃
- Molecular Weight : 312.244 g/mol
The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, influencing the compound's biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox balance and protection against oxidative stress .
- Covalent Bonding : The electrophilic nature of the trifluoromethyl group allows for potential covalent interactions with nucleophilic sites in target proteins, leading to altered protein function and cellular responses .
- Induction of Ferroptosis : Some derivatives of pyrimidine compounds are known to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This pathway may be relevant for the biological activity of this compound .
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated anticancer properties. For example:
- Cell Proliferation Inhibition : Studies have reported that certain trifluoromethylated pyrimidines can inhibit the proliferation of cancer cell lines by inducing apoptosis or ferroptosis .
- Cytotoxicity : The cytotoxic effects are often evaluated using assays such as MTT or CellTiter-Glo, which measure cell viability post-treatment. This compound's efficacy in these assays remains to be fully characterized.
Antimicrobial Activity
Some studies have suggested that similar compounds exhibit antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.
Case Studies and Research Findings
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution between a hydroxyl-containing benzoate derivative and a halogenated pyrimidine. For example, ethyl 4-hydroxybenzoate may react with 2-chloro-4-(trifluoromethyl)pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .
- Advanced Note : Microwave-assisted synthesis can reduce reaction times, while catalytic systems like Pd/Cu may enhance regioselectivity in complex scaffolds .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm the ester group (δ ~4.3 ppm for CH₂CH₃), pyrimidine protons (δ ~8.5–9.0 ppm), and trifluoromethyl splitting patterns.
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 357.07) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?
- Methodology :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases.
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria or fungal strains.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic data of this compound to study its conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Refinement using SHELXL (via Olex2 or similar software) can resolve disorder in the trifluoromethyl group. Hydrogen-bonding networks between the pyrimidine oxygen and ester groups are critical for lattice stability .
Q. How can structure-activity relationships (SAR) be explored to improve target binding affinity?
- Methodology :
- Analog Design : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity. Modify the benzoate’s ethyl group to study steric effects.
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to predict binding modes. MD simulations (AMBER) can assess stability of ligand-receptor complexes .
Q. What in vitro assays are recommended to evaluate metabolic stability and pharmacokinetic properties?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential.
- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS quantitation .
Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?
- Methodology : DFT calculations (Gaussian 09) can predict reactive sites. For example, electron-deficient pyrimidines favor substitution at the 2-position. Protecting groups (e.g., SEM for amines) or directing groups (e.g., boronic esters) may enhance selectivity in cross-coupling reactions .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
